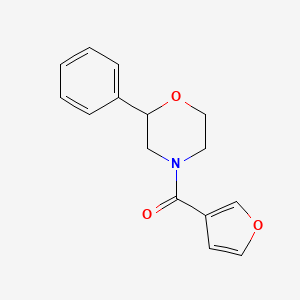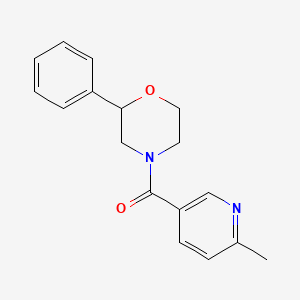
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone, also known as MPMM, is a synthetic compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone involves binding to the sigma-1 receptor and modulating its activity. This results in the regulation of various physiological processes, including the release of neurotransmitters and the modulation of ion channel activity. (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the promotion of neuroprotection. It has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of using (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone is that it has not been extensively studied in vivo, and its effects on animal behavior and physiology are not well understood.
Future Directions
There are several future directions for research on (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective sigma-1 receptor ligands, which could have potential therapeutic applications in the treatment of neurological disorders. Another area of interest is the investigation of the neuroprotective effects of (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone in animal models of neurodegenerative diseases. Additionally, further research is needed to understand the effects of (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone on ion channel activity and neurotransmitter release, and to determine its potential for use as a research tool in neuroscience.
Synthesis Methods
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone can be synthesized using a multi-step process that involves the reaction of 6-methylpyridine-3-carbaldehyde with 2-phenylmorpholine in the presence of a catalyst. The resulting product is then treated with a reducing agent to yield (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
(6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes including pain perception, learning and memory, and neuroprotection. (6-Methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone has also been shown to modulate the activity of ion channels, which are important for neuronal signaling.
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-8-15(11-18-13)17(20)19-9-10-21-16(12-19)14-5-3-2-4-6-14/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCWEIALJBIMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

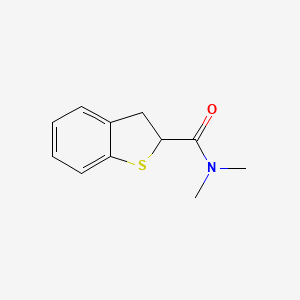

![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
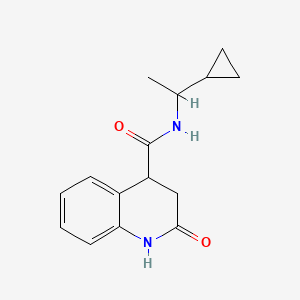
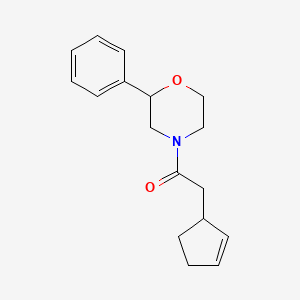

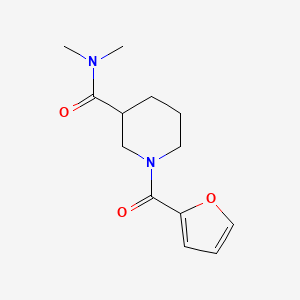
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
